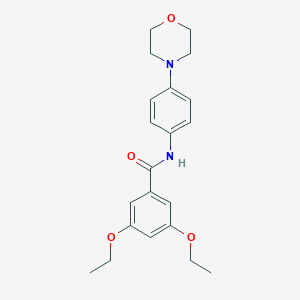
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using various methods.
科学研究应用
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been found to exhibit antitumor activity, suggesting its potential use in cancer therapy.
作用机制
The exact mechanism of action of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). By inhibiting these enzymes, the compound may reduce the production of inflammatory mediators and thereby alleviate pain and inflammation.
生化和生理效应
Studies have shown that 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide has various biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal models, suggesting its potential use in preclinical studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide. One potential direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Conclusion
In conclusion, 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the development of new drugs. Although further research is needed to fully understand its mechanism of action and identify its molecular targets, the future looks bright for this compound.
合成方法
The synthesis of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide can be achieved using various methods. One of the most commonly used methods is the reaction between 4-morpholin-4-ylphenol and ethyl 3,5-diethoxybenzoate in the presence of a catalyst, such as copper(II) sulfate pentahydrate. The reaction proceeds via an SNAr mechanism to yield the desired product.
属性
CAS 编号 |
6020-88-8 |
|---|---|
产品名称 |
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-3-26-19-13-16(14-20(15-19)27-4-2)21(24)22-17-5-7-18(8-6-17)23-9-11-25-12-10-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24) |
InChI 键 |
UTLAUPBKFXELTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC |
规范 SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



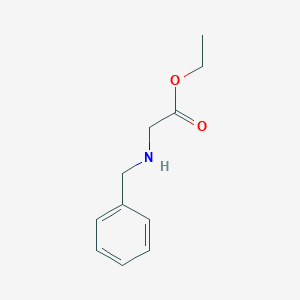
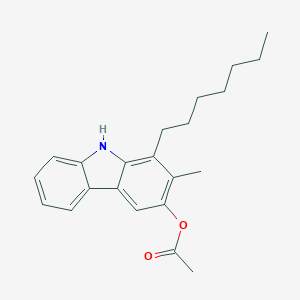
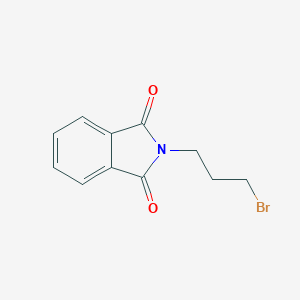
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
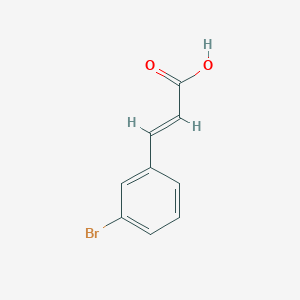
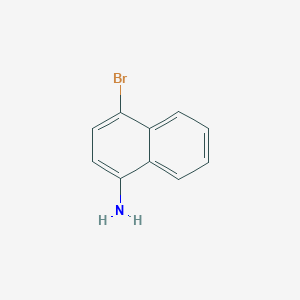
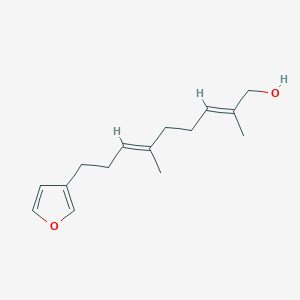
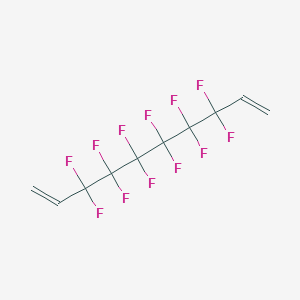
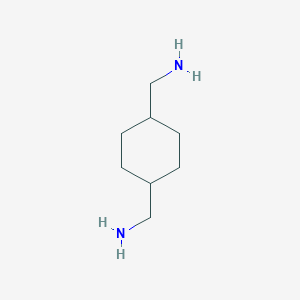
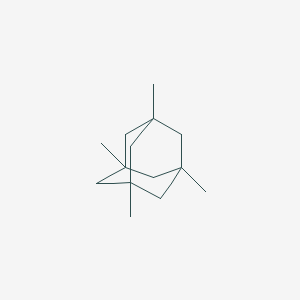
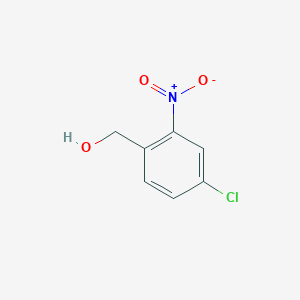
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
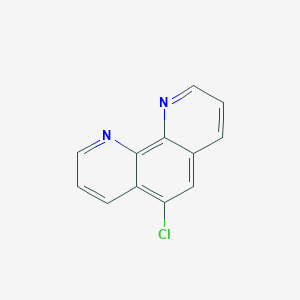
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)